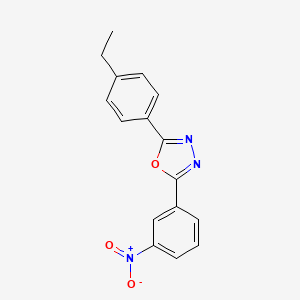
N-3-pyridinyl-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-3-pyridinyl-3-(2-thienyl)acrylamide, also known as PTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and is known for its unique chemical structure, which makes it an attractive candidate for various research studies.
Mechanism of Action
The exact mechanism of action of N-3-pyridinyl-3-(2-thienyl)acrylamide is not fully understood, but it is believed to interact with various biological molecules and pathways. This compound has been shown to interact with proteins such as bovine serum albumin and human serum albumin, as well as with DNA and RNA molecules. It is believed that these interactions may play a role in the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro. Studies have shown that this compound can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory activity. This compound has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-3-pyridinyl-3-(2-thienyl)acrylamide in laboratory experiments is its ease of synthesis and availability. This compound is relatively inexpensive and can be synthesized using standard laboratory techniques. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research on N-3-pyridinyl-3-(2-thienyl)acrylamide. One area of research could focus on the development of new organic semiconductors based on this compound, which could have potential applications in the field of organic electronics. Another area of research could focus on the development of new anti-cancer drugs based on this compound, which could have significant therapeutic potential. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its interactions with biological molecules and pathways.
Synthesis Methods
N-3-pyridinyl-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(2-thienyl)acrylic acid with pyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(2-thienyl)acryloyl chloride with pyridine-3-amine in the presence of a base such as triethylamine. The synthesis of this compound is relatively simple and can be achieved through standard laboratory techniques.
Scientific Research Applications
N-3-pyridinyl-3-(2-thienyl)acrylamide has been used in various scientific research studies due to its unique chemical properties. One of the primary applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors. This compound has also been used in the development of organic solar cells, where it has been shown to improve the efficiency of the devices.
properties
IUPAC Name |
(E)-N-pyridin-3-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWANZBETGRJIN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)


![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)


![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)


